(S)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol
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Overview
Description
(S)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a fluoro and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitrobenzene and pyrrolidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the nitro group with the pyrrolidine ring under controlled conditions. Common reagents used include bases like sodium hydride or potassium carbonate to facilitate the substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the nitro group to an amine.
Substitution: The compound can participate in substitution reactions where the fluoro or nitro group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, and other reducing agents.
Substitution: Sodium hydride, potassium carbonate, and other bases or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation may produce a corresponding carboxylic acid or ketone.
Scientific Research Applications
(S)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of fluorinated and nitro-substituted compounds on biological systems.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Lacks the hydroxyl group on the pyrrolidine ring.
1-(2-Fluoro-4-nitrophenyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
1-(2-Fluoro-4-nitrophenyl)morpholine: Features a morpholine ring in place of the pyrrolidine ring.
Uniqueness
(S)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is unique due to the presence of the hydroxyl group on the pyrrolidine ring, which can significantly impact its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C10H11FN2O3 |
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Molecular Weight |
226.20 g/mol |
IUPAC Name |
(3S)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H11FN2O3/c11-9-5-7(13(15)16)1-2-10(9)12-4-3-8(14)6-12/h1-2,5,8,14H,3-4,6H2/t8-/m0/s1 |
InChI Key |
QENGWXHQBHRUCG-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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